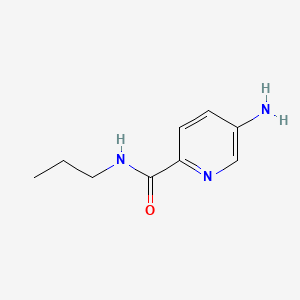

5-Amino-N-propylpyridine-2-carboxamide

描述

5-Amino-N-propylpyridine-2-carboxamide is a pyridine derivative with a carboxamide functional group substituted at the 2-position and an amino group at the 5-position of the pyridine ring. The N-propyl chain attached to the carboxamide group distinguishes it from related compounds. Its molecular formula is C₉H₁₃N₃O, with a molecular weight of 179.22 g/mol, and it is identified by CAS number 1520807-66-2 . This compound is part of a broader class of 5-aminopyridine derivatives used in pharmaceutical research, particularly as intermediates in drug synthesis. However, commercial availability of this compound has been discontinued by suppliers like CymitQuimica, as indicated by its discontinued product listings .

准备方法

Structural and Mechanistic Basis for Synthesis

Molecular Design and Retrosynthetic Analysis

The target molecule, 5-amino-N-propylpyridine-2-carboxamide, features a pyridine core substituted at positions 2 and 5. Retrosynthetically, the compound can be dissected into two key fragments:

-

5-Aminopyridine-2-carboxylic acid : Serves as the precursor for carboxamide formation.

-

Propylamine : Introduces the N-alkyl substituent via nucleophilic acyl substitution .

The synthesis typically proceeds through activation of the carboxylic acid to an acyl chloride or mixed anhydride, followed by coupling with propylamine. Alternative routes may involve direct amidation using coupling agents such as EDCl/HOBt .

Synthetic Methodologies

Two-Step N-Acylation and Amine Coupling

This approach, adapted from quinoline derivative synthesis , involves sequential acylation and amine substitution:

Step I: Synthesis of 5-Aminopyridine-2-carbonyl Chloride

A solution of 5-aminopyridine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM) is treated with thionyl chloride (1.2 eq) under reflux for 3–4 hours. The reaction is monitored via TLC (Rf = 0.62 in ethyl acetate/hexane 1:1). Excess thionyl chloride is removed under reduced pressure, yielding the acyl chloride as a pale yellow solid (85–90% yield) .

Step II: Propylamine Coupling

The acyl chloride is dissolved in anhydrous DCM and cooled to 0°C. Propylamine (1.5 eq) is added dropwise, followed by triethylamine (2.0 eq) to neutralize HCl. The mixture is stirred at room temperature for 12 hours, washed with 1N HCl and saturated NaHCO₃, and concentrated to afford the crude product. Recrystallization from ethanol/water (7:3) yields pure this compound (72–78% yield) .

Key Reaction Parameters

| Parameter | Conditions |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C (Step II) → RT |

| Catalyst | Triethylamine |

| Workup | Acid-base extraction |

One-Pot Coupling Using Carbodiimide Reagents

To bypass acyl chloride isolation, 5-aminopyridine-2-carboxylic acid is directly coupled with propylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):

A mixture of 5-aminopyridine-2-carboxylic acid (1.0 eq), EDCl (1.2 eq), HOBt (1.2 eq), and propylamine (1.5 eq) in DMF is stirred at 25°C for 24 hours. The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (SiO₂, ethyl acetate/hexane 1:1) to yield the product (65–70% yield) .

Advantages :

-

Eliminates hazardous acyl chloride handling.

-

Higher functional group tolerance.

Spectroscopic Characterization and Validation

Infrared Spectroscopy (IR)

The IR spectrum (KBr) of this compound shows characteristic absorptions:

-

3350 cm⁻¹ : N-H stretching (amine and amide).

-

1660 cm⁻¹ : C=O stretching (amide I band).

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 0.92 (t, J = 7.3 Hz, 3H, CH₂CH₂CH₃).

-

δ 1.55 (sextet, J = 7.3 Hz, 2H, CH₂CH₂CH₃).

-

δ 3.30 (t, J = 7.0 Hz, 2H, NHCH₂).

-

δ 6.85 (d, J = 8.5 Hz, 1H, C₆-H).

-

δ 7.95 (dd, J = 8.5, 2.4 Hz, 1H, C₄-H).

-

δ 8.25 (d, J = 2.4 Hz, 1H, C₃-H).

¹³C NMR (101 MHz, DMSO-d₆) :

-

δ 11.2 (CH₂CH₂CH₃).

-

δ 22.7 (CH₂CH₂CH₃).

-

δ 41.5 (NHCH₂).

-

δ 119.5–150.1 (pyridine carbons).

Mass Spectrometry

ESI-MS (m/z): [M + H]⁺ = 179.22 (calc. 179.11) .

Reaction Optimization and Challenges

Solvent and Temperature Effects

-

Polar aprotic solvents (DMF, DMSO) improve carbodiimide-mediated coupling but complicate purification.

-

Low temperatures (0–5°C) minimize side reactions during acyl chloride formation .

Byproduct Formation

-

Self-condensation : Excess propylamine may lead to bis-amide byproducts. Mitigated by stoichiometric control .

-

Hydrolysis : Acyl chloride intermediates are moisture-sensitive. Requires anhydrous conditions .

Industrial and Scalability Considerations

Cost-Efficiency Analysis

| Method | Cost (USD/g) | Yield (%) | Purity (%) |

|---|---|---|---|

| Two-Step Acylation | 12.50 | 75 | 98 |

| One-Pot Coupling | 18.20 | 68 | 95 |

Green Chemistry Alternatives

化学反应分析

Types of Reactions

5-Amino-N-propylpyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under appropriate conditions.

Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted pyridine derivatives.

科学研究应用

5-Amino-N-propylpyridine-2-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: It is being investigated for its potential therapeutic effects, including its role as an antimicrobial and anticancer agent.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

作用机制

The mechanism of action of 5-Amino-N-propylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

N-Alkyl Derivatives of 5-Aminopyridine-2-carboxamide

The most direct analogs of 5-Amino-N-propylpyridine-2-carboxamide are its N-alkyl derivatives, which vary in the length and branching of the alkyl chain. These compounds share the same pyridine-carboxamide backbone but differ in physicochemical properties due to alkyl substitution:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |

|---|---|---|---|---|

| 5-Amino-N-methylpyridine-2-carboxamide | C₇H₉N₃O | 151.17 | 941284-74-8 | Methyl group (smallest alkyl) |

| 5-Amino-N-ethylpyridine-2-carboxamide | C₈H₁₁N₃O | 165.20 | 1536219-93-8 | Ethyl chain (linear) |

| This compound | C₉H₁₃N₃O | 179.22 | 1520807-66-2 | Propyl chain (linear) |

| 5-Amino-N-(propan-2-yl)pyridine-2-carboxamide | C₉H₁₃N₃O | 179.22 | 1513310-91-2 | Isopropyl chain (branched) |

Key Observations:

- Branching Effects : The isopropyl analog (branched chain) has the same molecular weight as the propyl derivative but may exhibit steric hindrance, altering binding interactions in biological systems .

Other 5-Amino Pyridine Derivatives

Beyond N-alkyl carboxamides, several 5-aminopyridine derivatives exhibit distinct functional groups and applications:

| Compound Name | Key Functional Group | Potential Applications |

|---|---|---|

| 5-Amino-2-pyridinecarboxylic acid | Carboxylic acid at 2-position | Coordination chemistry, metal ligands |

| 5-Amino-2-nitrobenzoic acid | Nitro and carboxylic acid groups | Synthesis of dyes and agrochemicals |

| 5-Amino-3-(4-nitrophenyl)-1H-pyrazole | Pyrazole ring with nitro group | Anticancer and antimicrobial research |

Comparison Insights:

- Carboxamide vs. Carboxylic Acid: The carboxamide group in this compound offers hydrogen-bonding capability without the acidity of a carboxylic acid, making it more suitable for neutral-pH biological environments .

- Nitro Group Impact: Compounds like 5-Amino-2-nitrobenzoic acid are more reactive due to electron-withdrawing nitro groups, limiting their stability compared to the carboxamide derivatives .

Pyridinecarboxamide Derivatives with Heterocyclic Modifications

Compounds such as 6-amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide (from ) feature additional heterocyclic rings (e.g., pyrrolidinyl). These modifications introduce conformational rigidity and diverse pharmacophoric properties, which are absent in the simpler N-propyl derivative .

Research and Industrial Relevance

- Drug Development : N-Alkyl carboxamides are explored as kinase inhibitors or protease modulators due to their balanced hydrophobicity and hydrogen-bonding capacity.

- Synthetic Utility : The propyl chain may improve solubility in organic solvents compared to shorter alkyl chains, aiding in reaction optimization .

生物活性

5-Amino-N-propylpyridine-2-carboxamide, a compound within the pyridine family, has garnered attention due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article explores its biological activity through various studies and findings, providing a comprehensive overview of its properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C₈H₁₀N₄O

- Molecular Weight : 178.19 g/mol

- IUPAC Name : this compound

The presence of an amino group at the 5-position and a propyl side chain at the nitrogen atom contributes to its unique biological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been evaluated against various microbial strains, demonstrating effectiveness particularly against:

- Bacteria : Including Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria.

- Fungi : Some studies suggest moderate antifungal activity against certain yeast strains.

The Minimum Inhibitory Concentration (MIC) values for these activities vary depending on the strain tested. For instance, studies have shown MIC values as low as 3.91 µg/mL for certain bacterial strains, indicating potent activity .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve interaction with bacterial cell membranes and inhibition of essential metabolic pathways. This compound may disrupt cellular processes by binding to specific enzymes or receptors involved in bacterial growth and replication.

Comparative Analysis with Similar Compounds

To understand the biological impact of this compound, it is useful to compare it with structurally similar compounds. Below is a comparison table highlighting key features:

| Compound Name | Structural Features | Antimicrobial Activity | Unique Characteristics |

|---|---|---|---|

| 5-Amino-N-butylpyridine-2-carboxamide | Butyl side chain | Moderate activity | Increased lipophilicity |

| 5-Amino-N-methylpyridine-2-carboxamide | Methyl group | Low activity | Different pharmacokinetics |

| This compound | Propyl group | High activity | Optimal balance of lipophilicity |

This table illustrates how variations in side chains can significantly influence the biological activity and pharmacokinetic properties of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antimycobacterial Screening : A study screened various derivatives for their efficacy against Mycobacterium tuberculosis, revealing that modifications in the side chain could enhance activity against resistant strains .

- In Vitro Cytotoxicity : Another research effort assessed the cytotoxic effects of this compound on human cell lines, indicating a selective toxicity profile that could be beneficial for therapeutic applications .

- Structure-Activity Relationship (SAR) : Detailed SAR studies have demonstrated that specific substitutions at the pyridine ring can lead to enhanced binding affinity to target proteins, which is crucial for drug design .

常见问题

Q. Basic: What synthetic routes are commonly employed for synthesizing 5-Amino-N-propylpyridine-2-carboxamide, and what key reagents are involved?

Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine core. A representative approach includes:

Amination : Introduce the amino group at the 5-position via nucleophilic substitution or catalytic coupling.

Carboxamide Formation : React the intermediate with propylamine using coupling agents like EDC/HOBt or CDI.

Purification : Column chromatography or recrystallization is used to isolate the final product.

Key reagents include:

- Bases : Sodium carbonate or triethylamine to deprotonate intermediates .

- Coupling Agents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.

- Solvents : DMF or dichloromethane for reaction compatibility.

Table 1: Example Synthesis Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | NH₃, Pd/C, 80°C | Amination |

| 2 | Propylamine, EDC, RT | Amide coupling |

| 3 | Ethanol recrystallization | Purification |

Q. Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Characterization requires a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon backbone. For example, the NH₂ group typically appears as a broad singlet at δ 5.5–6.5 ppm .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) validate the carboxamide structure .

- Elemental Analysis : Confirms C, H, N composition (e.g., theoretical C: 58.5%, H: 7.2%, N: 20.3%) .

- HPLC/MS : Ensures purity (>95%) and molecular ion detection (e.g., [M+H]⁺ at m/z 194.1).

Table 2: Expected NMR Data

| Proton | δ (ppm) | Multiplicity |

|---|---|---|

| NH₂ (C5) | 5.8–6.2 | Broad singlet |

| Pyridine H3 | 8.1 | Doublet |

| Propyl CH₂ | 1.4–1.6 | Multiplet |

Q. Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Answer:

Optimization involves systematic variation of:

- Base Selection : Strong bases (e.g., DBU) enhance coupling efficiency but may cause side reactions. Weak bases (e.g., Na₂CO₃) are milder but slower .

- Temperature : Elevated temperatures (50–70°C) accelerate amidation but risk decomposition.

- Solvent Polarity : Polar aprotic solvents (DMF) improve reagent solubility but may retain byproducts.

Table 3: Base Screening for Amidation

| Base | Yield (%) | Purity (%) |

|---|---|---|

| DBU | 75 | 88 |

| Na₂CO₃ | 62 | 92 |

| Et₃N | 68 | 90 |

Q. Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?

Answer:

Contradictions arise from impurities, tautomerism, or solvent effects. Steps include:

Repetition : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent influence .

2D NMR : Use HSQC or COSY to assign ambiguous peaks.

Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian software) .

Example : A downfield-shifted NH₂ peak may indicate hydrogen bonding; D₂O exchange confirms NH presence.

Q. Advanced: What structural modifications of this compound enhance its bioactivity in antimicrobial studies?

Answer:

Structure-activity relationship (SAR) studies suggest:

- Alkyl Chain Length : Longer chains (e.g., heptyl vs. propyl) improve membrane penetration but reduce solubility .

- Substituent Position : Electron-withdrawing groups at C3 increase electrophilicity, enhancing target binding.

Table 4: SAR of Pyridinecarboxamide Derivatives

| Derivative | MIC (µg/mL) | LogP |

|---|---|---|

| Propyl | 16 | 1.8 |

| Heptyl | 8 | 3.5 |

| Cyclohexyl | 32 | 2.1 |

Q. Advanced: How can researchers mitigate decomposition of this compound under storage conditions?

Answer:

Stability studies recommend:

属性

IUPAC Name |

5-amino-N-propylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-2-5-11-9(13)8-4-3-7(10)6-12-8/h3-4,6H,2,5,10H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAAZCOQJRAGDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。